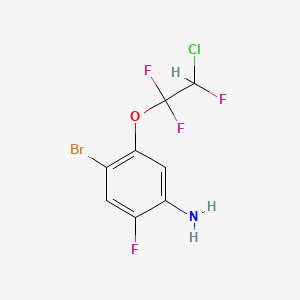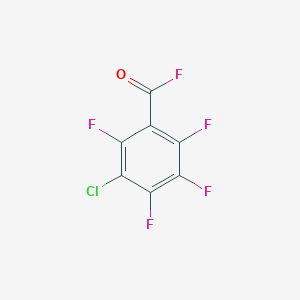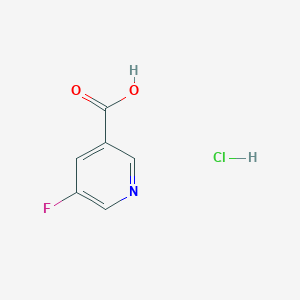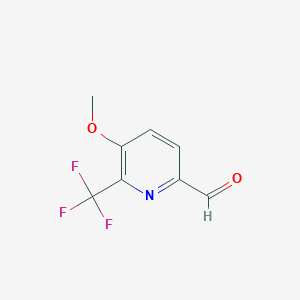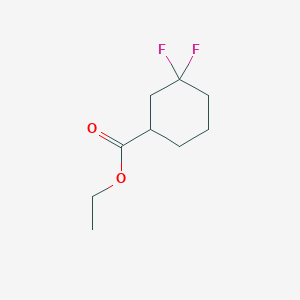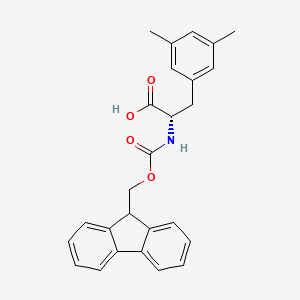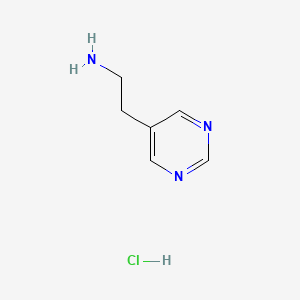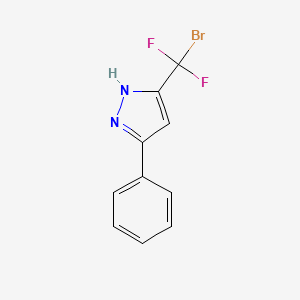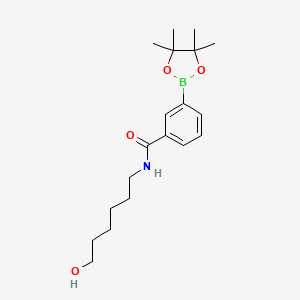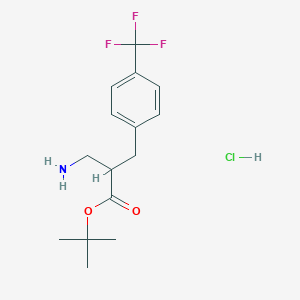
t-Butyl 2-(aminomethyl)-3-(4-(trifluoromethyl)phenyl)propanoate HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of tert-butylamine , which is an aliphatic primary amine. It also contains a trifluoromethyl group , which is a functional group in organic chemistry consisting of three fluorine atoms attached to a carbon atom.
Synthesis Analysis
While specific synthesis methods for this compound are not available, tert-butylamine can be synthesized from 2-methylpropane via amination . Trifluoromethyl groups can be introduced into organic compounds using various methods, such as the use of trifluoromethylating reagents .Molecular Structure Analysis
The compound likely contains a tert-butyl group, which is equivalent to 2-methylpropane minus one hydrogen atom from carbon 2 . It also has an aminomethyl group (NH2CH2-) and a trifluoromethyl group (CF3) attached to a phenyl ring.Chemical Reactions Analysis
The compound, like other tert-butylamine derivatives, may undergo reactions typical of amines, such as acid-base reactions. The trifluoromethyl group is generally stable but can participate in certain reactions under specific conditions .科学研究应用
T-BAMP has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a model compound in the study of drug metabolism and pharmacokinetics. It has also been used as a substrate in the study of enzyme kinetics, as a probe molecule in the study of protein-protein interactions, and as a tool to study the structure and function of proteins.
作用机制
T-BAMP is known to interact with a variety of proteins and enzymes. It has been found to interact with the enzyme cytochrome P450 (CYP) to form a complex that is then metabolized to form t-Butyl 2-(aminomethyl)-3-(4-(trifluoromethyl)phenyl)propanoate HCl hydrochloride. It has also been found to interact with the enzyme acetylcholinesterase (AChE) to form a complex that is then metabolized to form this compound hydrochloride.
Biochemical and Physiological Effects
T-BAMP has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of the enzyme cytochrome P450 (CYP) and to reduce the activity of acetylcholinesterase (AChE). It has also been found to inhibit the activity of the enzyme monoamine oxidase (MAO) and to reduce the activity of the enzyme dihydrofolate reductase (DHFR). It has also been found to inhibit the activity of the enzyme thymidylate synthase (TS) and to reduce the activity of the enzyme DNA polymerase.
实验室实验的优点和局限性
The use of t-Butyl 2-(aminomethyl)-3-(4-(trifluoromethyl)phenyl)propanoate HCl in lab experiments has several advantages. It is a relatively inexpensive reagent, and it is easy to synthesize. It is also relatively non-toxic and has a low risk of causing adverse reactions. However, it is important to note that this compound is not water-soluble, and it is not stable in the presence of light or oxygen.
未来方向
For t-Butyl 2-(aminomethyl)-3-(4-(trifluoromethyl)phenyl)propanoate HCl research include further studies into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research could be conducted into its pharmacokinetics and its potential for use as a therapeutic agent. Other possible future directions for this compound research include its use as a reagent in organic synthesis, its potential use in the development of polymers, and its potential use as a model compound in the study of drug metabolism.
合成方法
The synthesis of t-Butyl 2-(aminomethyl)-3-(4-(trifluoromethyl)phenyl)propanoate HCl is a two-step process. First, 4-(trifluoromethyl)benzaldehyde is reacted with 2-aminopropionic acid in the presence of an acid catalyst to produce this compound. The reaction is conducted in an aqueous solution at a temperature of 80°C for two hours. The second step involves the hydrolysis of this compound in the presence of hydrochloric acid to produce this compound hydrochloride. This reaction is also conducted in an aqueous solution at a temperature of 80°C for two hours.
属性
IUPAC Name |
tert-butyl 2-(aminomethyl)-3-[4-(trifluoromethyl)phenyl]propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3NO2.ClH/c1-14(2,3)21-13(20)11(9-19)8-10-4-6-12(7-5-10)15(16,17)18;/h4-7,11H,8-9,19H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBFWUJMQZBYNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Pentafluoroethoxy)methyl]pyrrolidine, 98%](/img/structure/B6338787.png)
![2-[(Pentafluoroethylthio)methyl]pyrrolidine, 98%](/img/structure/B6338788.png)
![2-[4-Chloro-3-(trifluoromethyl)benzyl]-1H-isoindole-1,3(2H)-dione, 98%](/img/structure/B6338793.png)
